Technical Master File: Inosine-5'-diphosphate Trisodium Salt (IDP-Na3)
Technical Master File: Inosine-5'-diphosphate Trisodium Salt (IDP-Na3)
Topic: Inosine-5'-diphosphate trisodium salt (IDP-Na3) CAS: 81012-88-6[1][2][3][4][5]
[5]
Executive Summary
Inosine-5'-diphosphate trisodium salt (IDP-Na3) is a specialized purine nucleotide derivative critical to the study of non-canonical nucleotide metabolism and cancer metastasis signaling.[5] Unlike the canonical nucleotides (ADP, GDP) which drive primary cellular energetics, IDP functions primarily within "housekeeping" salvage pathways and as a structural decoy in specific signaling events.[5]
For the drug development professional, IDP-Na3 is not merely a metabolic intermediate; it is a high-affinity ligand used to probe the NM23-H2 metastasis suppressor pathway and a substrate for validating ITPase (Inosine Triphosphatase) activity—a critical enzyme for maintaining genomic integrity.[5] This guide synthesizes the physicochemical properties of CAS 81012-88-6 with advanced experimental protocols for its detection and utilization in bioassays.[5]
Chemical & Physical Characterization
The trisodium salt form is selected for research applications due to its superior solubility and stability in aqueous buffers compared to the free acid, which is prone to rapid hydrolysis at acidic pH.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | Inosine-5'-diphosphate trisodium salt |
| CAS Number | 81012-88-6 |
| Molecular Formula | C₁₀H₁₁N₄Na₃O₁₁P₂ (Anhydrous basis) |
| Molecular Weight | ~494.1 g/mol |
| Solubility | Water: ≥ 50 mg/mL (Clear, colorless solution) |
| pH (5% Solution) | 7.0 – 8.5 (Optimized for physiological buffering) |
| UV Absorption | |
| Storage | -20°C, desiccated. Stable for >2 years if protected from moisture. |
| Key Impurities | IMP (Hydrolysis product), ITP (Disproportionation product) |
Biochemical Mechanism & Signaling
The "Sanitization" Pathway (ITPase Activity)
In biological systems, IDP exists primarily as a transient intermediate.[5] The cellular machinery actively suppresses inosine nucleotide pools to prevent the accidental incorporation of Inosine into RNA/DNA, which would lead to mutagenesis.
-
Mechanism: Promiscuous kinases may phosphorylate IMP to IDP and subsequently ITP.[5]
-
Correction: The enzyme ITPA (Inosine Triphosphatase) hydrolyzes ITP back to IDP and pyrophosphate.[5] IDP is then rapidly dephosphorylated to IMP.[5]
-
Research Relevance: IDP-Na3 is used as a reference standard to quantify the efficiency of this "sanitization" cycle in ITPA-deficient cell lines, which are relevant in pharmacogenomic studies of thiopurine drugs.
The NM23-H2 Decoy Hypothesis
IDP acts as a structural mimic of GDP.[5] Research indicates that IDP binds to the GDP-binding pocket of NM23-H2 (a nucleoside diphosphate kinase and metastasis suppressor).[5][8]
-
Action: By occupying this pocket, IDP can modulate the enzyme's interaction with the c-MYC promoter G-quadruplex, potentially inhibiting metastasis-related transcription.
Diagram 1: The Inosine Nucleotide Salvage & Sanitization Loop
This diagram illustrates the transient nature of IDP and its regulation by ITPA to prevent genomic instability.
Figure 1: The "Futile Cycle" of Inosine Nucleotides. IDP is central to the ITPA-mediated sanitization pathway, preventing ITP accumulation.
Analytical Methodologies
Accurate quantification of IDP is challenging due to its structural similarity to IMP and ADP.[5] Standard C18 HPLC often fails to retain these polar analytes.[5] The following protocol utilizes Ion-Pairing HPLC , the gold standard for nucleotide separation.
Protocol 1: Ion-Pairing HPLC Quantification
Objective: Separate IDP from IMP, ITP, and ADP impurities.[5]
Reagents:
-
Buffer A: 10 mM Tetrabutylammonium bisulfate (TBAS) + 100 mM
, pH 6.0.[5] -
Buffer B: Acetonitrile (ACN).[5]
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), end-capped.
Workflow:
-
Equilibration: Flush column with 95% Buffer A / 5% Buffer B for 30 mins.
-
Sample Prep: Dissolve IDP-Na3 to 1 mM in Buffer A. Filter through 0.22 µm PVDF membrane. Do not use nylon filters as they may bind nucleotides.[5]
-
Gradient Profile:
-
0–5 min: Isocratic 5% B.[5]
-
5–20 min: Linear gradient to 30% B.
-
20–25 min: Hold 30% B.
-
-
Detection: UV at 248 nm (Max absorption for Hypoxanthine base).[5][9]
Data Interpretation:
-
Elution Order: IMP (
~8 min) IDP ( ~14 min) ITP ( ~19 min). -
Note: The TBAS acts as a bridge, allowing the negatively charged phosphates to interact with the hydrophobic C18 stationary phase.
Experimental Protocols: Enzyme Kinetics
Protocol 2: NM23-H2 Binding/Inhibition Assay
This assay measures the ability of IDP to compete with GDP for the NM23-H2 active site.[5]
Rationale: NM23-H2 transfers a phosphate from ATP to a Nucleoside Diphosphate (NDP).[5] By using IDP as a "decoy" or slow substrate, you can measure competitive inhibition against the canonical substrate (TDP or GDP).[5]
Step-by-Step Methodology:
-
Reaction Mix: Prepare 50 mM Tris-HCl (pH 7.4), 5 mM
, 1 mM DTT. -
Substrate Setup:
-
Control: 100 µM ATP + 100 µM TDP (Thymidine Diphosphate).[5]
-
Experimental: Add IDP-Na3 at varying concentrations (0.5 – 50 µM).
-
-
Initiation: Add 10 nM recombinant NM23-H2 enzyme.
-
Incubation: 25°C for 5 minutes.
-
Termination: Add equal volume of Kinase-Glo® reagent (or quench with EDTA for HPLC analysis).
-
Readout: Measure ATP depletion (Luminescence) or TTP formation (HPLC).
-
Insight: IDP binds the catalytic pocket (
~5 µM) but is a poor phosphate acceptor compared to TDP.[5] A decrease in TTP formation indicates successful competition.
-
Diagram 2: Experimental Workflow for Binding Assay
Visualizing the logical flow of the competitive binding experiment.
Figure 2: Step-by-step workflow for validating IDP-Na3 as a competitive inhibitor in NM23-H2 kinase assays.
Stability & Handling (Field-Proven Insights)
As a Senior Application Scientist, I strongly advise adhering to the following handling rules to maintain the integrity of IDP-Na3. The phosphoanhydride bond in IDP is susceptible to hydrolysis, reverting the molecule to IMP.
-
The "Thaw Rule": Never re-freeze an aliquot more than once. Upon receipt, dissolve the powder to a high concentration stock (e.g., 50 mM), aliquot into single-use volumes (e.g., 50 µL), and freeze at -80°C.
-
Buffer Choice: Avoid phosphate buffers for long-term storage of the solution, as they can mask inorganic phosphate contamination during degradation analysis.[5] Use HEPES or Tris (pH 7.5) for stock solutions.[5]
-
Magnesium Exclusion: Do not add
to the stock solution.[5] Magnesium catalyzes spontaneous hydrolysis of the diphosphate group over time. Add only to the final reaction mixture immediately before use.[5]
References
-
Sigma-Aldrich. Inosine 5′-diphosphate sodium salt Product Specification.[5]Link[5]
-
BenchChem. The Biochemical Role of Disodium Inosinate in Purine Metabolism.Link[5]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398651: Inosine Diphosphate.Link[5]
-
Srinivasan, S., et al. (2021).[7][9][10] "Inosine in Biology and Disease." Genes, 12(4), 600.[9][10] Link
-
Kaetzel, D. M., et al. (2006). "The nm23-H2/NDP kinase B gene encodes a second component of the c-myc transcription factor."[5] Journal of the National Cancer Institute. (Contextual citation for NM23-H2 mechanism).
Sources
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- 2. a2bchem.com [a2bchem.com]
- 3. 81012-88-6 CAS MSDS (IDP) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Inosine 5′-diphosphate =96 81012-88-6 [sigmaaldrich.com]
- 6. Inosine-5'-triphosphate trisodium salt | 35908-31-7 [sigmaaldrich.com]
- 7. is.muni.cz [is.muni.cz]
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